molecular formula C14H17ClN2O B7798248 2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride

2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride

Cat. No.: B7798248
M. Wt: 264.75 g/mol
InChI Key: PERIBNMFKALPTM-UHFFFAOYSA-N
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Description

2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride is a chemical compound with a complex structure, characterized by the presence of a naphthyl group, an acetyl group, and an ethanaminium chloride moiety

Properties

IUPAC Name

2-[(2-naphthalen-1-ylacetyl)amino]ethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12;/h1-7H,8-10,15H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERIBNMFKALPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride typically involves the reaction of 1-naphthylacetic acid with an appropriate amine, followed by acetylation and subsequent quaternization to form the ethanaminium chloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or acetyl groups, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines. Substitution reactions might result in various substituted naphthyl derivatives.

Scientific Research Applications

2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group may facilitate binding to hydrophobic pockets, while the acetyl and ethanaminium chloride moieties can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylacetic acid: A precursor in the synthesis of 2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride.

    Naphthylamines: Compounds with similar naphthyl groups but different functional groups.

    Acetylated amines: Compounds with acetyl groups attached to amine functionalities.

Uniqueness

2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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